molecular formula C16H12O4 B192502 Tectochrysin CAS No. 520-28-5

Tectochrysin

Cat. No.: B192502
CAS No.: 520-28-5
M. Wt: 268.26 g/mol
InChI Key: IRZVHDLBAYNPCT-UHFFFAOYSA-N
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Preparation Methods

Techtochrysin can be synthesized through the methylation of chrysin. The reaction involves the use of dimethyl sulfate as the alkylating agent . The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Techtochrysin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Tectochrysin has demonstrated promising anticancer effects across various cancer types.

Mechanisms of Action:

  • Inhibition of Drug Efflux: this compound has been shown to noncompetitively inhibit the efflux of chemotherapeutic agents through P-glycoprotein (P-gp), enhancing the efficacy of drugs like doxorubicin and paclitaxel against multidrug-resistant cancer cells .
  • Induction of Apoptosis: In colon cancer cell lines (SW480 and HCT116), this compound induces apoptotic cell death by activating death receptor pathways and inhibiting NF-κB signaling . The compound exhibited IC50 values of 6.3 μg/mL and 8.4 μg/mL for SW480 and HCT116 cells, respectively.

Case Studies:

  • A study involving xenograft models revealed that this compound significantly reduced tumor growth in mice treated with the compound, demonstrating its potential as an effective anticancer agent .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in relation to aging and neurodegenerative diseases.

Findings:

  • In Caenorhabditis elegans, this compound extended lifespan by up to 21% and improved stress resistance, suggesting its potential role in combating age-related decline . It enhances the expression of DAF-16 regulated genes, which are crucial for longevity.

Antimicrobial Activity

The antimicrobial effects of this compound have been documented in various studies, highlighting its potential as a therapeutic agent against infections.

Research Insights:

  • This compound exhibits broad-spectrum antimicrobial activity, making it a candidate for treating bacterial infections and possibly viral diseases . Its effectiveness against pathogens can be attributed to its ability to disrupt microbial cell membranes.

Other Pharmacological Activities

Beyond its anticancer and antimicrobial properties, this compound has shown efficacy in several other areas:

  • Anti-inflammatory Effects: this compound reduces inflammation through various pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Hepatoprotective Properties: The compound has been linked to liver protection, aiding in the treatment of hepatic disorders .
  • Anti-diarrheal Activity: this compound has demonstrated effectiveness in managing diarrheal conditions through its antimicrobial properties.

Data Summary Table

ApplicationMechanism/EffectReference
AnticancerInhibition of P-glycoprotein efflux
Induction of apoptosis
NeuroprotectionLifespan extension in C. elegans
AntimicrobialBroad-spectrum activity
Anti-inflammatoryReduction of inflammatory responses
HepatoprotectiveProtection against liver damage
Anti-diarrhealManagement of diarrheal conditions

Comparison with Similar Compounds

Techtochrysin is similar to other flavonoids such as chrysin, naringin, apigenin, acacetin, kaempferol, and 4′,7-dihydroxyflavone . techtochrysin is unique due to its specific substitution pattern (hydroxy group at position 4 and methoxy group at position 7), which contributes to its distinct biological activities . For example:

    Chrysin: Lacks the methoxy group at position 7, which affects its solubility and bioavailability.

    Naringin: Contains additional glycoside groups, altering its pharmacokinetic properties.

    Apigenin: Has a different substitution pattern, leading to variations in its biological effects.

Biological Activity

Tectochrysin, a flavonoid compound primarily derived from the plant Alpinia oxyphylla, has garnered significant attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects in various medical and therapeutic contexts, including cancer treatment, neuroprotection, and anti-inflammatory properties.

1. Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent, particularly in overcoming multidrug resistance (MDR) in cancer cells.

This compound has been shown to inhibit the efflux function of P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapies. In vitro experiments demonstrated that increasing concentrations of this compound led to a significant increase in intracellular fluorescence of calcein, indicating its ability to inhibit P-gp-mediated drug efflux .

Table 1: Nonlinear Kinetic Parameters of this compound on P-gp Activity

TreatmentVmax (pmol/mg Protein/10 min)Km (μM)
Rhodamine 123 only14.8 ± 0.5717.33 ± 0.70
+50 μM this compound10.64 ± 0.15*16.45 ± 0.47
+100 μM this compound7.72 ± 0.11*16.04 ± 0.53

The combination of this compound with chemotherapeutic agents has also been shown to enhance the efficacy of treatments against resistant cancer cell lines .

2. Neuroprotective Effects

This compound exhibits promising neuroprotective effects, particularly in models of Alzheimer's disease. Studies indicate that it alleviates impairments in spatial learning and memory induced by amyloid-beta (Aβ) peptides in mice, suggesting its potential role in treating neurodegenerative disorders .

3. Anti-inflammatory and Antioxidant Activities

This compound possesses significant anti-inflammatory and antioxidant properties, making it beneficial for various inflammatory conditions.

Research Findings

A study investigating the effects of this compound on paraquat-induced oxidative stress in rats revealed that it significantly increased antioxidant enzyme activities (e.g., catalase, superoxide dismutase) while decreasing malondialdehyde levels—a marker of oxidative stress . Furthermore, this compound treatment resulted in reduced expression of pro-inflammatory cytokines such as IL-1β and TNF-α .

Table 2: Effects of this compound on Biochemical Markers

ParameterControlParaquat (PQ)PQ + this compound
CAT (U/mg protein)10.39 ± 0.274.97 ± 0.08#8.67 ± 0.18*
SOD ActivityN/AN/AIncreased
MDA LevelsN/AIncreasedDecreased

4. Applications in Diarrheal Diseases

Emerging research suggests that this compound may also have therapeutic applications in gastrointestinal disorders, particularly diarrheal diseases. In vitro studies indicated that this compound could reduce intestinal fluid secretion, thereby potentially alleviating diarrhea symptoms .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and purifying tectochrysin from natural sources, and how can researchers validate its structural integrity?

  • Methodological Answer : this compound, a flavonoid found in Alpinia oxyphylla, is typically isolated using methanol extraction followed by column chromatography (silica gel or Sephadex LH-20). Structural validation requires NMR (¹H and ¹³C) and mass spectrometry (LC-MS/MS). Purity is confirmed via HPLC with UV detection at 280 nm. Researchers should cross-reference spectral data with published libraries to ensure consistency . For reproducibility, adhere to protocols outlined in journals like Beilstein Journal of Organic Chemistry, which emphasize detailed experimental descriptions and independent replication .

Q. What in vitro assays are most reliable for assessing this compound’s antioxidant activity, and what are their limitations?

  • Methodological Answer : Common assays include the Oxygen Radical Absorbance Capacity (ORAC) and DPPH radical scavenging tests. However, ORAC may overestimate activity due to fluorescence interference, while DPPH lacks physiological relevance. Researchers should combine these with cell-based assays (e.g., ROS detection in HepG2 cells) and validate findings using QSAR models to account for structural outliers like this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pro-apoptotic vs. anti-inflammatory effects across different cancer cell lines?

  • Methodological Answer : Context-dependent effects may arise from cell-type-specific signaling pathways. For example, this compound upregulates DR3/DR4 death receptors in colorectal cancer cells but inhibits NF-κB in macrophages. To address contradictions:

  • Perform dose-response and time-course experiments to identify threshold effects.
  • Use transcriptomic profiling (RNA-seq) to map pathway activation.
  • Compare results across models (e.g., 2D vs. 3D cell cultures) to assess microenvironmental influences .
    • Data Analysis : Apply sensitivity analysis to distinguish artifacts from biologically significant outcomes .

Q. What experimental strategies can elucidate this compound’s pharmacokinetic limitations, such as low bioavailability?

  • Methodological Answer : Poor bioavailability is attributed to rapid Phase II metabolism (glucuronidation). Strategies include:

  • Nanoformulations : Encapsulate this compound in liposomes or PLGA nanoparticles to enhance solubility.
  • Prodrug design : Synthesize methylated analogs to delay metabolic degradation.
  • In vivo models : Use LC-MS/MS to track metabolites in rodent plasma and tissues, correlating with pharmacodynamic endpoints .

Q. How can researchers validate the role of this compound in modulating NF-κB activity without confounding off-target effects?

  • Methodological Answer :

  • Employ CRISPR-Cas9 knockout models (e.g., IκBα-deficient cells) to isolate NF-κB signaling.
  • Use chromatin immunoprecipitation (ChIP) to confirm direct binding of this compound to NF-κB subunits.
  • Pair with inhibitors (e.g., BAY 11-7082) to validate specificity in dual-luciferase reporter assays .

Q. Data Contradiction and Reproducibility

Q. Why does this compound exhibit outlier behavior in QSAR models for antioxidant activity, and how should this inform study design?

  • Methodological Answer : this compound’s methoxy group creates steric hindrance, reducing its fit in QSAR models optimized for hydroxyl-rich flavonoids. Researchers should:

  • Use ensemble modeling (e.g., ANN combined with multiple linear regression) to improve predictive accuracy.
  • Report standardized residuals and leverage values to flag outliers, as done in recent International Journal of Molecular Sciences studies .

Q. What statistical frameworks are recommended for meta-analyses of this compound’s antitumor efficacy across heterogeneous datasets?

  • Methodological Answer : Apply random-effects models to account for variability in cell lines, dosing, and assay types. Use PRISMA guidelines for systematic reviews and include funnel plots to assess publication bias. Data should be normalized to positive controls (e.g., doxorubicin) to enable cross-study comparisons .

Q. Experimental Design Considerations

Q. How should researchers optimize in vivo studies to evaluate this compound’s neuroprotective effects while minimizing ethical concerns?

  • Methodological Answer :

  • Use transgenic rodent models (e.g., APP/PS1 for Alzheimer’s) with non-invasive endpoints (MRI for neurodegeneration, Morris water maze for cognition).
  • Follow ARRIVE 2.0 guidelines for ethical rigor, including sample size calculations and humane endpoints .

Properties

IUPAC Name

5-hydroxy-7-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZVHDLBAYNPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199962
Record name Tectochrysin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-28-5
Record name Tectochrysin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tectochrysin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tectochrysin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80687
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Record name Tectochrysin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECTOCHRYSIN
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Synthesis routes and methods

Procedure details

Prepared from chrysin by warming with one equivalent of dimethyl sulphate in DMF with fine ground K2CO3. Fine, light yellow needles, mp 175-180 ° C. (lit. 163° C.). 1H NMR δ (DMSO-d6) 3.87 (s,OCH3), 6.39 (d. J=1.7 Hz, H-6), 6.80 (d, J=1.7 Hz, H-8), 7.02 (s,H-3), 7.58 (dd, J=J'=7.8 Hz. H-3'/5'), 7.60 (tt, J≈7.8 Hz, H-4'), 8.09 (d,J=7.8 Hz, H-2'/6') 12.80 (s, C-5-OH).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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